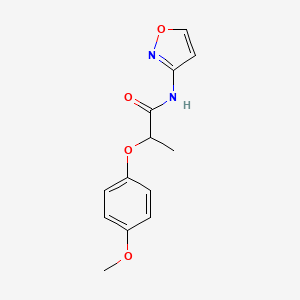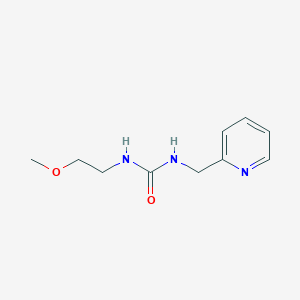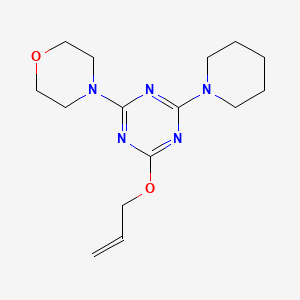
N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Vue d'ensemble
Description
N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic organic compound that is used in the synthesis of other chemical compounds. The compound has been found to have several biochemical and physiological effects, making it a valuable tool for scientific research.
Mécanisme D'action
N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to have several mechanisms of action. The compound has been found to inhibit the activity of certain enzymes, leading to a decrease in the production of certain molecules. N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been found to affect the expression of certain genes, leading to changes in cellular processes. The compound has been found to have an effect on the activity of certain signaling pathways, leading to changes in cell behavior.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to have several biochemical and physiological effects. The compound has been found to affect the expression of certain genes, leading to changes in cellular processes. N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been found to affect the activity of certain enzymes, leading to changes in the production of certain molecules. The compound has been found to have an effect on the activity of certain signaling pathways, leading to changes in cell behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been found to have a low toxicity profile, making it a safe tool for use in scientific research. However, N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has some limitations for use in lab experiments. The compound has a short half-life, meaning that its effects are short-lived. N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is also relatively unstable, making it difficult to store for long periods.
Orientations Futures
There are several future directions for the study of N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One potential direction is the study of the compound's effect on various signaling pathways. N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to affect the activity of certain signaling pathways, and further research in this area could lead to the identification of new targets for drug development. Another potential direction is the study of the compound's effect on protein synthesis and degradation. N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to affect these processes, and further research in this area could lead to the development of new therapies for various diseases. Finally, the study of the compound's effect on gene regulation could lead to the identification of new targets for drug development. N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to affect the expression of certain genes, and further research in this area could lead to the development of new therapies for various diseases.
Applications De Recherche Scientifique
N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several potential applications in scientific research. The compound has been used as a tool for studying the mechanism of action of various biological processes. N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to have an effect on the expression of certain genes, making it a valuable tool for studying gene regulation. The compound has also been used in the study of protein synthesis and degradation.
Propriétés
IUPAC Name |
1-(2-methylbutan-2-yl)-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-5-16(3,4)18-15(21)17-11-6-7-12-10(2)8-14(19)20-13(12)9-11/h6-9H,5H2,1-4H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPAWKYOWZTZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=S)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbutan-2-yl)-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-chloro-6-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4733774.png)
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4733781.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B4733785.png)
![ethyl 1-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4733786.png)

![propyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B4733804.png)

![3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4733823.png)
![3-allyl-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4733829.png)
![2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4733830.png)

![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4733840.png)
![4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4733857.png)
